molecular formula C23H22N2O3 B6072743 N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide

N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide

Cat. No. B6072743
M. Wt: 374.4 g/mol
InChI Key: PNIDBGFOGQPXFM-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide, also known as DPPH, is a synthetic antioxidant compound that has been widely used in scientific research. The compound has a unique chemical structure that allows it to scavenge free radicals and protect cells from oxidative damage.

Mechanism of Action

N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing them. The mechanism of action involves the formation of a stable N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide radical, which has a characteristic absorption peak at 517 nm. The reduction of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide can be monitored spectrophotometrically, allowing for the quantitative evaluation of the antioxidant activity of compounds.
Biochemical and Physiological Effects:
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been found to protect cells from oxidative damage, reduce inflammation, and improve cellular metabolism. N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used to evaluate the antioxidant activity of compounds in a quantitative manner. However, N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide has some limitations, such as its inability to mimic the complex antioxidant systems present in living organisms. Therefore, caution should be exercised when extrapolating the results of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide assays to in vivo situations.

Future Directions

There are several future directions for the research on N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide. One area of interest is the development of more potent and selective antioxidant compounds based on the structure of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide. Another area of interest is the evaluation of the potential therapeutic effects of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide and its derivatives in various diseases. Furthermore, the use of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide in combination with other assays and techniques may provide a more comprehensive evaluation of the antioxidant activity of compounds.

Synthesis Methods

N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide can be synthesized using a simple reaction between 2,5-dihydroxybenzaldehyde and 3,3-diphenylpropionic acid hydrazide. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure product. The yield of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide can be optimized by adjusting the reaction parameters such as temperature, pressure, and reaction time.

Scientific Research Applications

N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide has been widely used in scientific research as an antioxidant compound. It has been used to study the mechanism of oxidative stress and to evaluate the antioxidant activity of natural and synthetic compounds. N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide is also used in the food industry to evaluate the antioxidant capacity of food products. In addition, N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide has been used in biomedical research to evaluate the potential therapeutic effects of antioxidants in various diseases.

properties

IUPAC Name

N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16(20-14-19(26)12-13-22(20)27)24-25-23(28)15-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,21,26-27H,15H2,1H3,(H,25,28)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIDBGFOGQPXFM-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)/C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.